molecular formula C6H14ClN B1452391 3-Cyclopropylpropan-1-amine hydrochloride CAS No. 5648-88-4

3-Cyclopropylpropan-1-amine hydrochloride

Cat. No. B1452391
CAS RN: 5648-88-4
M. Wt: 135.63 g/mol
InChI Key: AKWNDDPZERWDCV-UHFFFAOYSA-N
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Description

3-Cyclopropylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.63 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nitrocyclopropane Synthesis : Nitrocyclopropane is prepared using an amine with a polar center, such as 3-Cyclopropylpropan-1-amine, in a polar, aprotic solvent. This process yields nitrocyclopropane with high efficiency (Faugeras, Luong, & Papadopoulo, 1999).
  • Ring-Opening of Activated Cyclopropanes : The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including 3-Cyclopropylpropan-1-amine, is effective for enantioselective synthesis of reuptake inhibitors (Lifchits & Charette, 2008).
  • Synthesis of Extended Aminocyclopropanecarboxylic Acid : 1-Ethynylcyclopropylamine, closely related to 3-Cyclopropylpropan-1-amine, is used to synthesize new ethynyl-extended 1-aminocyclopropanecarboxylic acids (Kozhushkov et al., 2010).

Advanced Applications in Medicinal Chemistry

  • Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors : Utilized in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, highlighting its significance in pharmaceutical chemistry (Lifchits & Charette, 2008).
  • Development of Analgesic Compounds : Optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, related to 3-Cyclopropylpropan-1-amine, were synthesized and evaluated for analgesic activities (Takahashi et al., 1984).

Biochemical and Industrial Applications

  • Bioconjugation Studies : In bioconjugation, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound similar to 3-Cyclopropylpropan-1-amine, is used to study the mechanism of amide formation in aqueous media (Nakajima & Ikada, 1995).
  • Polypropylene Stabilization : Amino compounds derived from similar amines are used as thermostabilizers in polypropylene, demonstrating the compound's utility in material science (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Safety And Hazards

The safety data for 3-Cyclopropylpropan-1-amine hydrochloride indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-cyclopropylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c7-5-1-2-6-3-4-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWNDDPZERWDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696877
Record name 3-Cyclopropylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpropan-1-amine hydrochloride

CAS RN

5648-88-4, 1217126-76-5
Record name 3-Cyclopropylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylpropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-cyclopropylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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